Product packaging for Oxymorphone-6-spirohydantoin(Cat. No.:CAS No. 123016-74-0)

Oxymorphone-6-spirohydantoin

Cat. No.: B043617
CAS No.: 123016-74-0
M. Wt: 371.4 g/mol
InChI Key: HWFHCCZUFOUIIK-ADNPRLSESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Opioid Chemical Space and Medicinal Chemistry Research

The development of oxymorphone derivatives is part of a broader effort to understand the structure-activity relationships (SAR) of opioids. frontiersin.org By making systematic changes to the oxymorphone molecule, researchers can investigate how these alterations affect the drug's interaction with opioid receptors and its subsequent biological effects. nih.gov This research is crucial for designing safer and more effective pain medications. mdpi.com

Significance of Spirohydantoin Modifications in Opioid Scaffold Derivatization

The introduction of a spirohydantoin moiety at the 6-position of the oxymorphone scaffold represents a specific and significant chemical modification. nih.gov Spirocyclic systems, where two rings share a single common atom, are of interest in medicinal chemistry for their ability to introduce conformational rigidity and novel three-dimensional structures. researchgate.net In the context of opioid research, such modifications can lead to compounds with unique receptor interaction profiles.

The synthesis of oxymorphone-6α-spirohydantoin has been reported in scientific literature. nih.gov Studies on this derivative have shown that it possesses a distinct pharmacological profile compared to its parent compound, oxymorphone. nih.gov Notably, it has demonstrated both agonist and antagonist properties, with the antagonist effects showing a delayed onset and prolonged duration. nih.gov This dual activity is a point of significant scientific interest, as it may offer new avenues for therapeutic intervention. Furthermore, research has indicated that this derivative exhibits anticonvulsant activity, a property not typically associated with oxymorphone. nih.gov

The exploration of spirohydantoin derivatives of opioids like oxymorphone contributes to the broader understanding of how structural modifications can modulate the pharmacological activity of these compounds. This knowledge is instrumental in the ongoing quest for novel analgesics with improved therapeutic profiles. mdpi.com

Detailed Research Findings

A study published in Pharmacology Biochemistry and Behavior detailed the synthesis and pharmacological evaluation of oxymorphone-6α-spirohydantoin. nih.gov The key findings from this research are summarized below:

PropertyFindingCitation
Toxicity Less toxic in mice compared to the parent compound, oxymorphone. nih.gov
Anticonvulsant Activity Showed significant anticonvulsive activity. nih.gov
Agonist Effects Exerted agonist effects at lower doses than morphine and these effects were longer lasting. nih.gov
Antagonist Effects Both oxymorphone and the 6-spirohydantoin derivative showed definite antagonist properties 48 hours after administration, preventing the analgesic effects of morphine. The antagonist effects of the derivative persisted for a week. nih.gov

This unique combination of properties highlights the potential of spirohydantoin modifications to create opioid derivatives with complex and potentially beneficial pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5 B043617 Oxymorphone-6-spirohydantoin CAS No. 123016-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123016-74-0

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

(7aR)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C19H21N3O5/c1-22-7-6-17-12-9-2-3-10(23)13(12)27-14(17)18(15(24)20-16(25)21-18)4-5-19(17,26)11(22)8-9/h2-3,11,14,23,26H,4-8H2,1H3,(H2,20,21,24,25)/t11?,14-,17?,18?,19?/m1/s1

InChI Key

HWFHCCZUFOUIIK-ADNPRLSESA-N

SMILES

CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5

Isomeric SMILES

CN1CCC23[C@@H]4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5

Canonical SMILES

CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5

Synonyms

oxymorphone-6 alpha-spirohydantoin
oxymorphone-6-spirohydantoin

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to Oxymorphone-6-spirohydantoin

The synthesis of this compound, specifically the 6α-isomer, has been reported in the scientific literature. mdpi.comresearchgate.net While detailed experimental procedures are not extensively available in the public domain, the transformation logically proceeds through key chemical modifications of the oxymorphone precursor, culminating in the annulation of the spirohydantoin ring.

The journey from oxymorphone to its spirohydantoin derivative necessitates the transformation of the C-6 ketone. A plausible and widely utilized approach for the synthesis of hydantoins from ketones is the Bucherer-Bergs reaction. nih.govwikipedia.orgmdpi.comorganic-chemistry.org This multicomponent reaction typically involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium (B1175870) carbonate. nih.govwikipedia.orgmdpi.comorganic-chemistry.org Therefore, the initial precursor transformation would likely involve the generation of an intermediate that is amenable to this reaction.

A key intermediate in the Bucherer-Bergs synthesis is often a cyanohydrin. nih.govwikipedia.org The formation of oxymorphone-6-cyanohydrin from oxymorphone would be the initial step. This can be achieved by reacting oxymorphone with a cyanide source, such as hydrogen cyanide or a salt like potassium cyanide, under appropriate conditions. The stereochemistry of this nucleophilic addition to the C-6 carbonyl group is a critical factor influencing the final stereochemistry of the spirohydantoin.

The Bucherer-Bergs reaction stands as the most probable method for the construction of the spirohydantoin ring at the C-6 position of oxymorphone. nih.govwikipedia.orgmdpi.comorganic-chemistry.org This reaction proceeds through the formation of an aminonitrile intermediate from the ketone or cyanohydrin, which then reacts with carbon dioxide (derived from ammonium carbonate) to form a carbamic acid derivative. Subsequent intramolecular cyclization and rearrangement yield the hydantoin (B18101) ring. wikipedia.org

The reaction conditions for the Bucher-Bergs synthesis can be varied, often employing aqueous ethanol (B145695) as a solvent and heating to temperatures between 60-70°C. mdpi.com For sterically hindered ketones, more forcing conditions or alternative solvents might be necessary. nih.gov The stereochemical outcome of the Bucherer-Bergs reaction on cyclic ketones is generally under thermodynamic control, favoring the formation of the more stable spiro product. mdpi.comproquest.com In the case of oxymorphone, this would likely lead to the preferential formation of one diastereomer. The reported synthesis of oxymorphone-6α-spirohydantoin suggests that the reaction proceeds with a degree of stereoselectivity. mdpi.comresearchgate.net

Table 1: Plausible Reaction Scheme for the Synthesis of this compound via the Bucherer-Bergs Reaction

StepReactant(s)Key Intermediate(s)ProductReaction Type
1Oxymorphone, KCN/HCNOxymorphone-6-cyanohydrin-Nucleophilic Addition
2Oxymorphone or Oxymorphone-6-cyanohydrin, (NH₄)₂CO₃, KCNAminonitrile, Carbamic acid derivativeThis compoundBucherer-Bergs Reaction

Targeted Derivatization Approaches on the Spirohydantoin Moiety

The hydantoin ring itself presents opportunities for further chemical modification, allowing for the synthesis of a library of derivatives with potentially altered properties. These modifications can be targeted at the nitrogen atoms of the hydantoin ring.

The hydantoin moiety contains two secondary amine (N-H) groups at positions 1' and 3' of the spiro-fused ring system, which are amenable to functionalization. N-alkylation and N-acylation are common reactions performed on hydantoins. nih.govacs.orgnih.govresearchgate.net

N-Alkylation: The nitrogen atoms can be alkylated using various alkyl halides in the presence of a base. nih.govnih.gov The regioselectivity of the alkylation (N1' vs. N3') can be influenced by the choice of base and reaction conditions. nih.gov For instance, the use of potassium bases like potassium tert-butoxide has been shown to favor N1-alkylation in some hydantoin systems. nih.gov

N-Acylation: Acyl groups can be introduced at the nitrogen atoms using acyl chlorides or anhydrides. This would lead to the formation of N-acylhydantoin derivatives. researchgate.net

The stereochemistry of the morphinan (B1239233) scaffold is complex, with multiple chiral centers. The formation of the spiro center at C-6 introduces an additional stereogenic center. As previously mentioned, the synthesis of this compound has been reported to yield the 6α-isomer. mdpi.comresearchgate.net This suggests that the nucleophilic attack during the formation of the cyanohydrin intermediate and the subsequent cyclization occurs preferentially from the α-face of the molecule.

The stereochemical outcome of nucleophilic additions to the C-6 ketone of morphinans is influenced by the steric hindrance imposed by the rest of the molecule. The bulky ethanamine bridge and the C-ring generally direct incoming nucleophiles to the α-face. This stereochemical control is crucial in the design of synthetic routes to ensure the formation of the desired diastereomer.

Table 2: Potential Derivatization Reactions on the Spirohydantoin Moiety

PositionReaction TypeReagentsPotential Functional Groups
N-1' / N-3'N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH, t-BuOK)Methyl, Ethyl, Benzyl, etc.
N-1' / N-3'N-AcylationAcyl chloride/anhydride, BaseAcetyl, Benzoyl, etc.

Analogous C-6 Functionalization of Morphinan Scaffolds: A Comparative Perspective

The C-6 position of the morphinan skeleton is a common site for chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles. mdpi.com The introduction of a spirohydantoin at this position is a unique approach compared to more conventional C-6 modifications.

Common C-6 modifications include:

Reduction to alcohols: The C-6 ketone can be reduced to the corresponding 6α- or 6β-hydroxyl groups.

Formation of hydrazones and oximes: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives yields C-6 hydrazones and oximes, respectively. mdpi.com

Introduction of amino and guanidino groups: Reductive amination or other synthetic strategies can be used to introduce amino and guanidino functionalities.

Formation of other spirocyclic systems: Besides hydantoins, the synthesis of other spirocyclic systems at C-6, such as spiro-oxazolidinones and spiro-dioxolanes, has been explored. acs.org For instance, spiro[morphinan-6,2′(3′H)‐ nih.govCurrent time information in Bangalore, IN.diva-portal.orgoxa(thia)diazolines] have been synthesized from dihydrocodeinone (thio)semicarbazones. diva-portal.org

The introduction of a spirohydantoin ring at C-6 significantly alters the steric and electronic properties of this region of the molecule compared to simple substitutions. The rigid, planar hydantoin ring extends from the C-6 position, creating a distinct three-dimensional profile. This is in contrast to the more flexible substituents or the simple change in oxidation state seen in other C-6 modified morphinans. This unique structural feature is likely to have a profound impact on how the molecule interacts with its biological targets.

Molecular Interactions and Receptor Pharmacology

In Vitro Functional Efficacy Studies

Antagonist Activity at Opioid Receptors: Characterization of Delayed Antagonism

Oxymorphone-6-spirohydantoin, a novel derivative of oxymorphone, exhibits a unique pharmacological profile characterized by initial agonist effects followed by a pronounced and long-lasting antagonist activity at opioid receptors. nih.gov Research in murine models has demonstrated that while the compound initially produces agonist effects, it later shows definite antagonist properties. nih.gov

A key feature of this compound is its delayed antagonism. Studies have shown that 48 hours after administration, this compound can prevent the analgesic effects of morphine, a classic opioid agonist. nih.gov This antagonist effect is notably persistent, with studies indicating that it can last for as long as a week. nih.gov This prolonged duration of action distinguishes it from many traditional opioid antagonists.

The parent compound, oxymorphone, also displayed some antagonist properties 48 hours post-administration in the same study. nih.gov However, the antagonist effects of the spirohydantoin derivative were observed to be more persistent. nih.gov This delayed and sustained antagonism suggests a complex interaction with the opioid receptor system, potentially involving metabolic conversion or long-term changes in receptor conformation or signaling. A similar long-lasting antagonist effect has also been observed with a spirohydantoin derivative of naloxone, which persisted for a week. nih.gov

FeatureDescriptionSource
Onset of Antagonism Delayed, becoming evident 48 hours after administration. nih.gov
Duration of Antagonism Persistent, lasting for up to one week. nih.gov
Observed Effect Prevention of the analgesic effects of morphine. nih.gov
Comparison The parent compound, oxymorphone, also showed delayed antagonism, but the effect of the spirohydantoin derivative was more sustained. nih.gov

Modulation of G-Protein Coupled Receptor Signaling Pathways (e.g., [35S]GTPγS binding)

While direct studies on the modulation of G-protein coupled receptor (GPCR) signaling pathways by this compound, specifically using techniques like [35S]GTPγS binding assays, are not extensively detailed in the available scientific literature, the general mechanisms of opioid receptor activation and antagonism provide a framework for its likely actions. Opioid receptors, including the mu-opioid receptor (MOR), are classic examples of GPCRs. nih.govfrontiersin.org

The binding of an agonist to an opioid receptor triggers a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein. nih.gov The [35S]GTPγS binding assay is a functional measure of this G-protein activation, where the non-hydrolyzable GTP analog, [35S]GTPγS, is incorporated, and its radioactivity is quantified. nih.govsgul.ac.uk Higher [35S]GTPγS binding indicates greater G-protein activation and thus higher agonist efficacy. nih.gov

For a compound like this compound, which exhibits both agonist and antagonist properties, its interaction with GPCR signaling would be biphasic. Initially, as an agonist, it would be expected to stimulate [35S]GTPγS binding. In its subsequent antagonist phase, it would block or inhibit the [35S]GTPγS binding that would otherwise be stimulated by an opioid agonist like morphine. nih.gov

The parent compound, oxymorphone, is known to be a potent activator of G-protein signaling, showing a significantly greater potency than oxycodone in stimulating G-protein activation. pharmgkb.org It is plausible that the initial agonist phase of this compound involves a similar activation of G-protein signaling. The delayed antagonist phase would then involve a mechanism that prevents this G-protein activation in the presence of other opioids.

Assay ComponentRole in Opioid GPCR SignalingRelevance to this compound
Opioid Receptor A G-protein coupled receptor (GPCR).The primary target of the compound.
Opioid Agonist Binds to the receptor and induces a conformational change.The initial action of this compound. nih.gov
G-Protein (Gαβγ) Transduces the signal from the receptor to intracellular effectors.Activated during the agonist phase.
[35S]GTPγS A radiolabeled, non-hydrolyzable analog of GTP that binds to activated Gα subunits.Would be stimulated during the initial agonist phase.
Opioid Antagonist Binds to the receptor but does not induce the conformational change for G-protein activation; blocks agonist binding.The delayed action of this compound. nih.gov

Intracellular and Cellular Mechanisms of Action (e.g., Inhibition of GABAergic Interneurons)

Specific studies detailing the intracellular and cellular mechanisms of action of this compound, such as its effect on the inhibition of GABAergic interneurons, are not currently available in the scientific literature. However, the well-established pharmacology of opioids on these neurons provides a likely model for its activity.

Opioids typically exert an excitatory influence on certain neuronal pathways by inhibiting inhibitory GABAergic interneurons. mdpi.comelifesciences.org Opioid receptors are located on the presynaptic terminals and postsynaptic membranes of these GABAergic neurons. mdpi.com

During its initial agonist phase, this compound would be expected to act similarly to other opioid agonists. By binding to opioid receptors on GABAergic interneurons, it would likely cause hyperpolarization of the neuron and a reduction in the release of GABA. mdpi.com This "disinhibition" would lead to the excitation of downstream neurons that are normally kept in check by GABAergic tone. For example, in the ventral tegmental area (VTA), this mechanism leads to the excitation of dopamine (B1211576) neurons. elifesciences.org

In its delayed antagonist phase, this compound would block the ability of other opioids to inhibit GABAergic interneurons. nih.gov This would prevent the disinhibition of downstream neurons, thereby antagonizing the effects of other administered opioids. The prolonged nature of this antagonism suggests a persistent interaction at the receptor level on these interneurons.

Cellular ComponentAction of Opioid AgonistsPostulated Action of this compound
GABAergic Interneuron Inhibition through hyperpolarization and reduced GABA release. mdpi.comAgonist Phase: Inhibition of the interneuron. Antagonist Phase: Blocks the inhibitory effect of other opioids.
Opioid Receptors on Interneuron Activation by agonist binding.Agonist Phase: Activation. Antagonist Phase: Occupancy and blockade.
Downstream Neuron Excitation due to reduced GABAergic inhibition (disinhibition).Agonist Phase: Disinhibition. Antagonist Phase: Prevention of disinhibition by other opioids.

Structure Activity Relationship Sar Studies

Elucidation of the Spirohydantoin Moiety's Impact on Opioid Receptor Pharmacology

The introduction of a spirohydantoin ring at the C-6 position of the oxymorphone skeleton is a significant modification that profoundly alters its pharmacological characteristics compared to the parent compound.

Research indicates that the spirohydantoin modification creates a complex pharmacological profile. A novel derivative, oxymorphone-6-alpha-spirohydantoin, initially demonstrates agonist effects that are longer-lasting than those of morphine. nih.gov This suggests that the spirohydantoin moiety contributes to a prolonged activation of opioid receptors.

A particularly noteworthy finding is the compound's biphasic activity. Following its initial agonist phase, oxymorphone-6-spirohydantoin exhibits definite antagonist properties. nih.gov Studies in mice showed that 48 hours after administration, it was able to prevent the analgesic effects of morphine, an effect that persisted for as long as a week. nih.gov This delayed and long-lasting antagonist activity points to a unique mechanism of receptor modulation, possibly involving covalent binding or a very slow dissociation from the receptor, which is a key characteristic imparted by the spirohydantoin group. A similar long-acting antagonist profile has also been noted for naloxone-6α-spirohydantoin, a related compound. acs.orgacs.org

The specificity of a ligand for different opioid receptor subtypes (μ, δ, κ) is a critical aspect of its pharmacological profile. While direct binding affinity data for this compound is not extensively detailed in the available literature, the structural modification at C-6 inherently alters the ligand's shape, size, and polarity. The substitution of the 6-keto group with the bulkier, hydrogen-bond-donating-and-accepting spirohydantoin moiety would be expected to change how the ligand fits into the binding pockets of the μ, δ, and κ receptors.

In the broader context of morphinans, modifications at the C-6 position are known to influence receptor selectivity. For instance, the deletion of the 6-carbonyl group in oxymorphone can improve selectivity for the mu-opioid receptor (MOR) versus the delta-opioid receptor (DOR). mdpi.com The introduction of a large, complex group like a spirohydantoin ring likely creates new points of interaction or steric hindrance within the receptor's binding site, thereby altering the affinity and selectivity profile compared to the parent oxymorphone.

Examination of Substituent Effects on the Morphinan (B1239233) Skeleton

The pharmacological activity of this compound is not solely determined by the spirohydantoin moiety but also by the foundational morphinan scaffold, which includes the N-substituent at position 17 and the hydroxyl group at C-14.

The substituent on the nitrogen atom at position 17 is a well-established determinant of a morphinan's activity, often dictating whether the compound will act as an agonist, partial agonist, or antagonist. plos.org

N-Methyl Group: In oxymorphone (and by extension, this compound), the N-methyl group is typically associated with potent agonist activity at the μ-opioid receptor. nih.gov

N-Phenethyl Group: Replacing the N-methyl group with an N-phenethyl group in oxymorphone has been shown to enhance binding affinity, selectivity, and agonist potency at the MOR. mdpi.complos.orgnih.gov This substitution in other 14-methoxy-morphinan-6-ones can convert selective MOR ligands into dual MOR/DOR agonists. mdpi.comnih.gov

N-Cyclopropylmethyl (N-CPM) Group: This substituent is commonly found in opioid antagonists like naltrexone (B1662487). In many morphinan series, replacing an N-methyl with N-CPM increases affinity for δ and κ receptors, often conferring antagonist properties. nih.gov

Table 1: Effect of N-Substitution on Opioid Receptor Binding Affinity (Ki, nM) in Morphinans
CompoundN-Substituentμ (MOR) Affinityδ (DOR) Affinityκ (KOR) AffinityPrimary Activity
Oxymorphone-CH30.9780.561.6Agonist
N-Phenethyloxymorphone-CH2CH2Ph0.1455.614.4Agonist
Naltrexone-CH2-c-Pr0.208.700.40Antagonist

Data sourced from multiple studies for comparative purposes. plos.orgnih.gov

The presence of a hydroxyl group at the C-14 position, as in oxymorphone, is known to play a critical role in agonist activity. nih.govakjournals.com This feature generally enhances potency compared to non-14-hydroxylated counterparts. akjournals.com Further modifications to this oxygen group can dramatically alter the pharmacological profile.

14-Hydroxy (-OH): This group is crucial for the potent agonist profile of oxymorphone. capes.gov.br

14-Methoxy (-OCH₃): Replacing the 14-hydroxyl with a 14-methoxy group, as seen in 14-O-methyloxymorphone, can significantly increase binding affinity and agonist potency at the MOR, leading to a substantial enhancement in antinociceptive activity. mdpi.comnih.govmdpi.com

Larger 14-O-Alkyl/Aryl Groups: Introducing larger groups like a 14-O-benzyl or 14-O-phenylpropoxy substituent can convert antagonists into powerful agonists or otherwise modulate the activity profile. mdpi.comnih.govfrontiersin.org For example, converting the antagonist naltrexone into a 14-phenylpropoxy derivative results in a highly active analgesic agent. nih.gov This highlights the sensitivity of the receptor interaction to the size and nature of the C-14 substituent.

Table 2: Influence of C-14 Substitution on Opioid Receptor Profile
CompoundC-14 SubstituentPrimary Activity ProfileKey Finding
Oxymorphone-OHPotent MOR AgonistBaseline for 14-hydroxy morphinans. capes.gov.br
14-O-Methyloxymorphone-OCH3Potent MOR AgonistIncreased MOR affinity and potency vs. Oxymorphone. mdpi.com
14-O-Benzyloxymorphone-OCH2PhPotent MOR AgonistRetained subnanomolar MOR affinity with increased agonist potency. mdpi.com
14-O-Phenylpropylnaltrexone-O(CH2)3PhPotent AgonistProfound alteration from antagonist (Naltrexone) to potent agonist. nih.govfrontiersin.org

The stereochemistry of the morphinan scaffold is fundamental to its interaction with opioid receptors. mdpi.com The rigid, T-shaped structure of morphine and its derivatives contains multiple chiral centers (positions 5, 6, 9, 13, and 14), and their specific spatial arrangement is critical for proper binding and activation. mdpi.com

For this compound, the stereochemistry at C-6 is of particular importance. The spirohydantoin moiety can exist in either an alpha (α) or beta (β) orientation. Research on the epimers of 6-aminomorphine (oxymorphamine) shows that the orientation of the C-6 substituent significantly affects receptor interactions. acs.org The synthesis of oxymorphone-6-alpha-spirohydantoin specifically indicates the α-configuration, suggesting a defined spatial orientation that contributes to its unique agonist-then-antagonist profile. nih.gov

Comparative SAR Analysis with Other C-6 Modified Opioid Derivatives

The chemical scaffold of oxymorphone, a potent semi-synthetic opioid agonist, has been a fertile ground for medicinal chemists exploring the structure-activity relationships (SAR) of morphinan-based ligands. Modifications at the C-6 position, in particular, have been a significant area of focus, leading to the discovery of compounds with diverse pharmacological profiles, ranging from potent agonists to antagonists and mixed agonist-antagonists. scispace.com This section provides a comparative analysis of the SAR of this compound with other key C-6 modified opioid derivatives.

This compound

Research on Oxymorphone-6-alpha-spirohydantoin, a novel derivative of oxymorphone, has revealed a unique pharmacological profile. nih.govresearchgate.net Synthesized in the late 1980s, this compound demonstrated initial agonist effects that were reportedly longer-lasting than those of morphine. nih.gov A particularly interesting finding was its exhibition of delayed antagonist properties, where it could prevent the analgesic effects of morphine when administered 48 hours prior. nih.gov This antagonist effect was observed to persist for as long as a week. nih.gov Furthermore, this compound was found to be less toxic than its parent compound, oxymorphone, in murine models and exhibited significant anticonvulsive activity. nih.govresearchgate.net

Despite these intriguing findings, detailed in vitro quantitative data, such as opioid receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀ values), for this compound are not extensively available in publicly accessible scientific literature. This limits a direct quantitative comparison with more recently developed C-6 modified derivatives. The following analysis, therefore, focuses on a qualitative comparison of its reported effects with the quantitatively characterized profiles of other C-6 analogs.

Comparative Analysis with Other C-6 Modified Derivatives

The C-6 position of the morphinan skeleton is crucial for the interaction with opioid receptors, and modifications at this site can significantly influence a ligand's binding affinity, selectivity, and efficacy. scispace.com A range of chemical alterations have been explored, providing a broad spectrum of pharmacological activities.

6-Keto Group (Oxymorphone): The parent compound, oxymorphone, possesses a carbonyl group at the C-6 position. This feature is characteristic of several clinically relevant opioid analgesics. nih.gov Oxymorphone itself is a potent µ-opioid receptor (MOR) agonist. ohsu.edu

6-Desoxo Derivatives: The removal of the 6-carbonyl group to create 6-desoxo analogs has been shown to have varied effects on the pharmacological profile. In some instances, these derivatives display similar binding affinities at the δ-opioid receptor (DOR) compared to their 6-keto counterparts. fda.gov However, for oxymorphone, the 6-desoxo analog showed a threefold decrease in DOR affinity. fda.gov In terms of in vivo activity, 6-desoxo compounds have been reported to exhibit comparable antinociceptive potencies to their 6-keto parents, suggesting that the 6-carbonyl group is not essential for agonist activity in these cases. fda.gov

6-Cyano Derivatives: The introduction of a 6-cyano substituent has been a strategy to develop MOR selective ligands. scispace.com These derivatives often show high affinity for the MOR with reduced binding at the DOR and κ-opioid receptor (KOR). scispace.com The presence of a 6-cyano group appears to be favorable for both high affinity and selectivity for the MOR. scispace.com

6-Amido and 6-Glycine Derivatives: The incorporation of amido or amino acid moieties at the C-6 position has also been investigated. 6-amido substitutions have been shown to lead to lower MOR affinity and selectivity compared to 6-cyano derivatives. scispace.com In contrast, 6-glycine conjugates of 14-phenylpropoxy substituted morphinans have displayed binding affinities at all three opioid receptors (µ, δ, and κ) that are similar to the parent 6-keto derivative. nih.gov

7-Benzylidene Derivatives: While not a direct C-6 substitution, the addition of a 7-benzylidene group to oxymorphone results in benzylideneoxymorphone, a MOR partial agonist and DOR antagonist. nih.gov This highlights how modifications in close proximity to the C-6 position can also dramatically alter the pharmacological profile.

The following interactive data table summarizes the in vitro binding affinities (Kᵢ) of various C-6 modified opioid derivatives at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.

CompoundC-6 ModificationMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)
Oxymorphone Keto0.9780.561.6
14-O-Methyloxymorphone Keto0.1513.915.6
6-Desoxo-14-O-methyloxymorphone DesoxoNot specified3-fold decrease vs parentSimilar to parent
6α-Glycine-14-O-methyloxymorphone α-Glycine0.77Not specifiedNot specified
6β-Glycine-14-O-methyloxymorphone β-Glycine2.58Not specifiedNot specified
14-Phenylpropoxy-6-keto-morphinan KetoNot specifiedSimilar to glycine (B1666218) conjugatesSimilar to glycine conjugates
14-Phenylpropoxy-6-glycine-morphinan GlycineSimilar to keto parentSimilar to keto parentSimilar to keto parent

Data compiled from multiple sources. fda.govnih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as Oxymorphone-6-spirohydantoin, might interact with its biological target, primarily the µ-opioid receptor (MOR). These simulations provide insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-receptor complex.

The binding of morphinan (B1239233) ligands to the µ-opioid receptor is a well-characterized interaction. The core morphinan structure orients itself within the receptor's binding pocket to form key interactions. For this compound, the protonated tertiary amine is expected to form a crucial ionic bond with the highly conserved aspartic acid residue (Asp147 in the human MOR). The phenolic hydroxyl group on the A-ring is also a critical pharmacophoric element, typically forming hydrogen bonds with residues such as histidine (His297).

The introduction of the spirohydantoin group at the C6-position introduces significant steric bulk and additional hydrogen bonding capabilities compared to the original ketone group of oxymorphone. Molecular modeling would be essential to predict the optimal conformation of this bulky substituent within the binding pocket. It is plausible that the hydantoin (B18101) ring could engage in additional hydrogen bonding interactions with nearby amino acid residues or structured water molecules, potentially influencing the ligand's affinity and efficacy.

The spirocyclic nature of the hydantoin substituent in this compound presents a unique three-dimensional structure that will occupy a specific region of the binding pocket. Docking simulations would aim to elucidate how this group fits within the receptor. It is possible that the spirohydantoin moiety could extend into a nonpolar region, and the nature of this interaction (favorable or unfavorable) would significantly impact the binding affinity. The specific stereochemistry at the spiro center (α or β) would be critical in determining the precise orientation and interactions. A study on a related compound, oxymorphone-6α-spirohydantoin, confirmed its synthesis and unique pharmacological profile as an agonist with delayed antagonist activity, highlighting the importance of this specific modification nih.gov.

Predicted Binding Interactions of this compound at the µ-Opioid Receptor
Functional GroupPotential Interacting Residue(s)Type of InteractionSignificance
Protonated Tertiary AmineAsp147Ionic BondPrimary anchoring interaction for receptor activation.
Phenolic Hydroxyl (A-Ring)His297Hydrogen BondKey pharmacophoric interaction contributing to affinity.
14-Hydroxyl GroupVarious polar residuesHydrogen BondModulates efficacy and affinity.
6-Spirohydantoin MoietyPolar residues in the binding pocketHydrogen Bonds (from N-H and C=O groups)Potential for additional stabilizing interactions, influencing affinity and residence time.
Hydrophobic residues in the binding pocketVan der Waals / Hydrophobic InteractionsOccupancy of nonpolar regions can significantly affect affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of 6-substituted oxymorphone derivatives, a QSAR model could be developed to predict their binding affinity or functional activity at the µ-opioid receptor.

In the context of this compound, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly insightful. These methods align a set of molecules and calculate their steric and electrostatic fields. By correlating these fields with biological activity, one can generate contour maps that indicate where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

For this compound, a QSAR model would likely highlight the importance of the volume and shape of the substituent at the 6-position. The model could quantify the impact of the hydrogen bond donor and acceptor properties of the hydantoin ring. Such a model, once validated, could be used to predict the activity of other novel spiro-substituted morphinan derivatives.

Potential QSAR Descriptors for 6-Substituted Oxymorphone Analogs
Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
StericMolar Refractivity (MR)Describes the volume and polarizability of the spirohydantoin group.
ElectronicPartial Atomic ChargesQuantifies the electrostatic potential of the hydantoin's hydrogen bond donors and acceptors.
TopologicalKappa Shape IndicesDescribes the shape and branching of the spirocyclic system.
HydrophobicLogPIndicates the overall lipophilicity of the molecule, affecting its ability to cross membranes and interact with hydrophobic receptor pockets.

Application of Theoretical Frameworks in Opioid Ligand Design (e.g., Message-Address Concept)

The "Message-Address" concept is a theoretical framework that has been successfully applied to the design of opioid ligands with specific receptor subtype selectivity and functional profiles. In this model, the "message" is the part of the molecule that is responsible for receptor activation (agonism), while the "address" is a distinct part of the molecule that directs the ligand to a specific receptor subtype and modulates its activity.

For morphinan-based opioids, the N-methyl group and the phenolic A-ring are often considered part of the "message" component, as they are crucial for µ-opioid receptor binding and activation. The modifications at other positions, such as the C6-position, can be considered part of the "address."

The spirohydantoin moiety in this compound would be a key component of its "address." The size, shape, and electronic properties of this group could influence the ligand's selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors. Furthermore, the unique interactions of the spirohydantoin group within the receptor could modulate the conformational changes induced by ligand binding, potentially leading to biased signaling (i.e., preferential activation of G-protein signaling pathways over β-arrestin pathways). The observed dual agonist-antagonist activity of oxymorphone-6α-spirohydantoin suggests a complex interaction with the receptor that could be rationalized through the message-address concept, where the "address" component introduces a time-dependent modulation of the "message." nih.gov

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in pharmaceutical analysis for separating a compound from a mixture and assessing its purity. akjournals.com For a modified opioid like oxymorphone-6-spirohydantoin, these techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of opioids and their derivatives due to its versatility, high resolution, and suitability for a wide range of compounds. fda.govnih.gov The development of a robust HPLC method for this compound would be a critical first step in its analytical characterization.

A typical HPLC method for a novel oxymorphone derivative would likely employ a reversed-phase column, such as a C18 or a more specialized column like a pentafluorophenyl (PFP) column, to achieve effective separation from the parent compound, oxymorphone, and any reaction byproducts or impurities. fda.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a modifying agent like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. fda.govnih.gov

Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or more selectively and sensitively with a mass spectrometer. fda.govnih.gov The following table illustrates a hypothetical set of HPLC parameters that could be used as a starting point for the analysis of this compound, based on established methods for related opioids.

Table 1: Representative HPLC Parameters for the Analysis of Opioid Spirohydantoin Derivatives

ParameterExample ConditionPurpose
Column Reversed-Phase C18, 2.1 x 100 mm, 2.7 µmSeparation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient 5% to 95% B over 10 minutesTo elute compounds with varying polarities.
Flow Rate 0.4 mL/minTo ensure optimal separation and peak shape.
Column Temperature 40 °CTo maintain consistent retention times.
Detector PDA (200-400 nm) and/or Mass SpectrometerFor detection and quantification.
Injection Volume 5 µLThe amount of sample introduced into the system.

Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates the compound of interest, spectrometric techniques are required for its definitive identification and quantification.

Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of opioids and their derivatives. fda.govscielo.br For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its elemental composition, confirming the successful synthesis. d-nb.info

In MS/MS, the precursor ion corresponding to the protonated molecule of this compound would be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. The development of a quantitative LC-MS/MS method would involve optimizing the detection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification in complex matrices. scielo.br

The table below outlines potential mass spectrometric parameters for the analysis of this compound.

Table 2: Illustrative Mass Spectrometry Parameters for the Characterization of this compound

ParameterExample SettingPurpose
Ionization Mode Positive Electrospray Ionization (ESI+)To generate protonated molecules [M+H]⁺.
Scan Type Full Scan (for identification), MRM (for quantification)To obtain a full mass spectrum or to monitor specific ion transitions.
Precursor Ion [M+H]⁺ To be determined for this compoundThe mass of the intact, protonated molecule.
Product Ions To be determined from fragmentation studiesCharacteristic fragments for structural confirmation.
Collision Energy Optimized for each transitionTo induce fragmentation of the precursor ion.
Capillary Voltage 3.5 kVTo facilitate the electrospray process.
Source Temperature 150 °CTo aid in desolvation.

Development and Validation of Analytical Protocols for Opioid Spirohydantoin Derivatives

The development of a new analytical method for a compound such as this compound must be followed by a thorough validation process to ensure that the method is fit for its intended purpose. ojp.govrcaap.pt Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ojp.gov

The validation of an analytical protocol for an opioid spirohydantoin derivative would encompass the evaluation of several key parameters, as detailed in the table below.

Table 3: Key Parameters for the Validation of an Analytical Method for Opioid Spirohydantoin Derivatives

Validation ParameterDescription and PurposeRepresentative Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% of the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically 3 times the signal-to-noise ratio.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 10 times the signal-to-noise ratio.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in method parameters.

The successful development and validation of these analytical methodologies are crucial for advancing the research on this compound and other novel opioid derivatives, ensuring the generation of reliable and accurate scientific data.

Q & A

Q. What are the established synthetic routes for Oxymorphone-6-spirohydantoin, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves hydantoin ring formation at the C6 position of oxymorphone via nucleophilic substitution or cyclization under controlled pH and temperature. For reproducibility, use high-performance liquid chromatography–mass spectrometry (HPLC-MS) to monitor intermediate stability and optimize solvent systems (e.g., acetonitrile/water gradients). Yield discrepancies across studies often arise from variations in catalyst selection (e.g., palladium vs. platinum) or reaction time .

Q. How is this compound structurally characterized to confirm regioselectivity at the C6 position?

Methodological Answer: Combine X-ray crystallography for absolute configuration verification with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemical ambiguities. For example, key NOE correlations between the hydantoin moiety and adjacent protons distinguish C6 substitution from alternative sites .

Q. What in vitro assays are recommended to assess the opioid receptor binding affinity of this compound?

Methodological Answer: Use competitive radioligand binding assays (e.g., [³H]-DAMGO for μ-opioid receptors) in transfected HEK293 cells. Normalize results to oxymorphone as a positive control and quantify inhibition constants (Ki) via nonlinear regression. Discrepancies in reported affinities may stem from differences in membrane preparation or assay buffer ionic strength .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s blood-brain barrier permeability be resolved?

Methodological Answer: Employ comparative in vivo microdialysis in rodent models paired with in silico predictions (e.g., PAMPA-BBB assay). Conflicting results often arise from variations in anesthesia protocols or sampling intervals. For robust analysis, integrate area-under-the-curve (AUC) metrics from plasma and cerebrospinal fluid (CSF) with mass spectrometry quantification .

Q. What experimental designs mitigate confounding factors in studying this compound’s metabolic stability?

Methodological Answer: Use human liver microsomes (HLMs) with CYP3A4/5 inhibitors (e.g., ketoconazole) to isolate isoform-specific metabolism. Pair with LC-QTOF-MS to identify phase I/II metabolites. Control for batch-to-batch variability in microsomal activity via pre-experiment calibration with midazolam .

Q. How should researchers address conflicting reports on the compound’s efficacy in neuropathic pain models?

Methodological Answer: Conduct a meta-analysis of preclinical studies using standardized pain induction methods (e.g., chronic constriction injury vs. spared nerve injury). Stratify data by dosage, administration route, and pain assessment tools (e.g., von Frey filaments vs. thermal latency). Conflicting outcomes may reflect differences in animal strain or baseline opioid tolerance .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear mixed-effects modeling (NLMEM) to handle inter-subject variability in dose-response curves. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Report confidence intervals for EC₅₀ values to highlight precision limitations in low-sample-size studies .

Q. How can researchers differentiate artifact signals from true metabolites in mass spectrometry datasets?

Methodological Answer: Implement orthogonal techniques: (1) MS/MS fragmentation matching to reference libraries, (2) stable isotope labeling to track metabolic pathways, and (3) time-course studies to distinguish transient adducts from stable metabolites. Artifacts often lack dose-dependent abundance .

Literature & Hypothesis Development

Q. What strategies ensure comprehensive coverage of this compound’s pharmacological profile in literature reviews?

Methodological Answer: Use Boolean search operators in PubMed/Scopus (e.g., "this compound AND (pharmacokinetics OR receptor binding)") and filter by study type (e.g., in vivo, in vitro). Cross-reference citations in review articles indexed in Web of Science to identify seminal works .

Q. How can researchers formulate hypotheses about the compound’s off-target effects using existing structural analogs?

Methodological Answer: Perform molecular docking simulations against non-opioid targets (e.g., NMDA receptors) using homology models. Validate predictions with functional assays (e.g., calcium imaging). Prioritize analogs with published off-target data (e.g., oxymorphazone) to infer shared binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.